molecular formula C14H19NO4 B13726051 3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid

3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid

Cat. No.: B13726051
M. Wt: 265.30 g/mol
InChI Key: FJLVYIAXOQTVNM-UHFFFAOYSA-N
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Description

3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid is an organic compound with the molecular formula C14H19NO4 This compound features a pyrrole ring substituted with ethoxycarbonyl, ethyl, and dimethyl groups, along with an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions: The ethyl and dimethyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate.

    Formation of the Acrylic Acid Moiety: The acrylic acid moiety is typically introduced through a Knoevenagel condensation reaction between the pyrrole derivative and malonic acid or its derivatives in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxycarbonyl group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid involves its interaction with specific molecular targets. The ethoxycarbonyl and acrylic acid moieties can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The pyrrole ring can interact with enzymes and receptors, potentially modulating their function.

Comparison with Similar Compounds

Similar Compounds

    3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid: Similar in having an ethoxycarbonyl group and a heterocyclic ring.

    Ethyl 3-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)propanoate: Similar in having a pyrrole ring with ethyl and dimethyl substitutions.

Uniqueness

3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid is unique due to the presence of both the ethoxycarbonyl and acrylic acid moieties, which provide distinct reactivity and potential for diverse applications in synthesis and biological research.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

3-(4-ethoxycarbonyl-1-ethyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid

InChI

InChI=1S/C14H19NO4/c1-5-15-9(3)11(7-8-12(16)17)13(10(15)4)14(18)19-6-2/h7-8H,5-6H2,1-4H3,(H,16,17)

InChI Key

FJLVYIAXOQTVNM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=C1C)C(=O)OCC)C=CC(=O)O)C

Origin of Product

United States

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